Cas no 353258-31-8 (Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate)

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a fluorinated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted imidazopyridine core and a trifluoromethyl group, enhancing its reactivity and metabolic stability. The ethyl carboxylate moiety provides versatility for further functionalization. This compound is particularly valuable in medicinal chemistry as a building block for bioactive molecules, owing to its ability to modulate electronic and steric properties. Its well-defined synthetic pathway ensures consistent purity and scalability, making it suitable for high-throughput screening and lead optimization studies. The trifluoromethyl group contributes to improved lipophilicity and bioavailability, key factors in drug development.
Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate structure
353258-31-8 structure
Product Name:Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate
CAS No:353258-31-8
MF:C11H8ClF3N2O2
MW:292.641632080078
MDL:MFCD01833013
CID:853698
PubChem ID:737427
Update Time:2025-06-08

Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
    • Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]-pyridine-2-carboxylate
    • 8-CHLORO-6-TRIFLUOROMETHYL-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER
    • ethyl 8-chloro-6-(trifluoromethyl)-imidazo[1,2-a]pyridine-2-carboxylate
    • Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate
    • DTXSID90353239
    • SY022567
    • SCHEMBL2474000
    • F19590
    • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
    • J-521233
    • C11H8ClF3N2O2
    • 353258-31-8
    • SR-01000306832-1
    • SR-01000306832
    • AKOS005069430
    • DB-069199
    • AB09973
    • 11R-0255
    • CS-0035478
    • 8-chloro-6-(trifluoromethyl)imidazo[1,2,a]pyridine-2-carboxylic acid ethyl ester
    • MFCD01833013
    • ethyl8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
    • AI-204/31692052
    • MDL: MFCD01833013
    • Inchi: 1S/C11H8ClF3N2O2/c1-2-19-10(18)8-5-17-4-6(11(13,14)15)3-7(12)9(17)16-8/h3-5H,2H2,1H3
    • InChI Key: AKACORAIGDTIFR-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)(F)F)=CN2C=C(C(=O)OCC)N=C21

Computed Properties

  • Exact Mass: 292.02300
  • Monoisotopic Mass: 292.0226397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • Melting Point: 132-134°C
  • PSA: 43.60000
  • LogP: 3.18320

Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate Production Method

Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:353258-31-8)Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate
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Quantity:1g/5g/25g/500mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:43
Price ($):256.0/1052.0/4339.0/192.0/150.0
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Additional information on Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate

Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate (CAS No. 353258-31-8): A Comprehensive Overview

Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate, identified by its CAS number 353258-31-8, is a compound of significant interest in the field of pharmaceutical chemistry. This heterocyclic molecule combines the structural features of imidazopyridine and trifluoromethyl groups, making it a promising candidate for various therapeutic applications. The presence of both chloro and ester functional groups further enhances its chemical reactivity, facilitating diverse synthetic pathways and biological evaluations.

The imidazopyridine core is a well-documented scaffold in medicinal chemistry, known for its ability to interact with numerous biological targets. Specifically, Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate has been explored for its potential in developing inhibitors targeting enzymes and receptors involved in inflammatory and infectious diseases. Recent studies have highlighted its efficacy in modulating pathways associated with cancer and immunological responses.

In the realm of drug discovery, the trifluoromethyl group is a key structural feature that imparts unique metabolic stability and binding affinity. This modification has been widely employed to enhance the pharmacokinetic properties of small molecule drugs. The incorporation of this group in Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate suggests that it may exhibit improved bioavailability and prolonged half-life compared to its unsubstituted analogs.

The chloro substituent at the 8-position of the imidazopyridine ring adds another layer of chemical diversity, enabling further functionalization through nucleophilic substitution reactions. This property makes the compound a versatile intermediate for synthesizing more complex molecules with tailored biological activities. Researchers have leveraged this reactivity to develop novel derivatives with enhanced potency and selectivity against specific disease targets.

Recent advancements in computational chemistry have facilitated the rapid design and optimization of heterocyclic compounds like Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate. Molecular modeling studies have predicted its binding interactions with various protein targets, providing insights into its potential mechanisms of action. These predictions have guided experimental efforts, leading to the identification of lead compounds with promising therapeutic profiles.

One notable area of investigation has been the use of Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By targeting specific kinases, this compound has shown potential in disrupting aberrant signaling networks and inhibiting tumor growth.

Furthermore, the compound's structural features have made it an attractive candidate for developing antiviral agents. The combination of an imidazopyridine core and a trifluoromethyl group has been shown to enhance interactions with viral proteases and polymerases. Preliminary studies have demonstrated that derivatives of Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate exhibit inhibitory activity against several viral strains, highlighting their potential as antiviral therapeutics.

The ester functionality at the 2-position provides an additional handle for chemical modifications, allowing for further derivatization to improve solubility, bioavailability, and pharmacokinetic properties. This versatility has enabled researchers to explore various synthetic strategies aimed at optimizing drug-like characteristics while maintaining biological activity.

In conclusion, Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate (CAS No. 353258-31-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its imidazopyridine core combined with substituents such as chloro and trifluoromethyl groups makes it a valuable scaffold for developing novel therapeutic agents targeting a wide range of diseases. Continued research efforts are expected to further elucidate its potential applications and optimize its pharmacological properties for clinical use.

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Amadis Chemical Company Limited
(CAS:353258-31-8)Ethyl 8-chloro-6-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylate
A874636
Purity:99%/99%/99%/99%/99%
Quantity:1g/5g/25g/500mg/250mg
Price ($):256.0/1052.0/4339.0/192.0/150.0
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